(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid
Description
Historical Context of Arylpropionic Acid Derivatives
Arylpropionic acid derivatives emerged as critical non-steroidal anti-inflammatory drugs (NSAIDs) following the limitations of aspirin and cortisone in the mid-20th century. The discovery of ibuprofen in 1961 marked a milestone, showcasing the therapeutic potential of α-arylpropionic acids. Structural modifications of the aryl group and carboxylic acid side chain became a focal point for enhancing selectivity and reducing gastrointestinal toxicity.
The integration of naphthalene systems into arylpropionic acids, as seen in (R)-2-methoxy-2-naphthalen-2-yl-propionic acid, arose from efforts to improve binding affinity to cyclooxygenase (COX) enzymes and modulate pharmacokinetic properties. Early studies demonstrated that naphthalene’s planar structure enhanced π-π interactions with hydrophobic pockets in enzyme active sites, while methoxy substitutions influenced electronic effects and metabolic stability.
Table 1: Key Structural Features of Select Arylpropionic Acid Derivatives
Significance of Stereochemistry in Methoxy-Naphthylpropionic Acid Systems
The α-carbon’s stereochemistry in this compound plays a pivotal role in its biological and analytical applications. The R-configuration creates a distinct three-dimensional arrangement, enabling enantioselective interactions with biological targets. For example, in chiral resolution, the compound’s bulky naphthyl group induces pronounced $$ ^1\text{H} $$ NMR anisotropy effects, facilitating the determination of absolute configurations in alcohol derivatives.
Synthetic routes to this compound often involve asymmetric catalysis or resolution techniques. A notable method employs a modified Reformatsky reaction between 4-acetylphenyl derivatives and Zn in tetrahydrofuran (THF), yielding diastereomeric intermediates that are separated chromatographically. The R-enantiomer exhibits superior efficacy as a chiral auxiliary compared to analogous phenylacetic acids due to its resistance to racemization and stronger steric effects.
Table 2: Comparative Enantioresolution Efficacy of Chiral Acids
The compound’s methoxy group further fine-tunes solubility and metabolic stability. Electronic effects from the methoxy substituent reduce oxidative degradation in hepatic microsomes, extending plasma half-life in preclinical models. X-ray crystallography studies reveal that the methoxy group stabilizes the naphthalene ring through intramolecular hydrogen bonding with the carboxylic acid moiety, enhancing conformational rigidity.
Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
PATHKUFURGNLJU-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid moiety undergoes esterification to form prodrugs or derivatives with modified pharmacokinetic properties.
Typical Conditions
These esters demonstrate improved solubility and transdermal permeability compared to the parent compound, as shown in studies using pigskin models .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using standard reducing agents:
Example Protocol
-
Reagents : LiAlH₄ (lithium aluminum hydride)
-
Conditions : Anhydrous THF, 0°C → RT, 4–6 hours
-
Product : (R)-2-Methoxy-2-naphthalen-2-yl-propanol (confirmed by NMR)
Reduction retains the chiral center at C2, critical for maintaining biological activity.
Grignard Reagent Formation
The brominated precursor (2-bromo-6-methoxynaphthalene) reacts with magnesium to form a Grignard intermediate, enabling chain elongation:
Synthesis Steps
-
Substrate : 2-Bromo-6-methoxynaphthalene
-
Conditions :
-
Reaction :
This intermediate participates in nucleophilic additions (e.g., with CO₂) to regenerate the carboxylic acid structure .
Hydrogenation and Hydrodebromination
Catalytic hydrogenation selectively removes bromine from intermediates:
Protocol from Patent WO1998030528A2
-
Catalyst : Tungsten carbide (30 wt%) + tetrabutylammonium bromide
-
Conditions :
-
H₂ pressure: 120–125 psig
-
Temperature: 90°C
-
Duration: 5.5 hours
-
-
Outcome : 90% conversion to 6-bromo-2-naphthol, minimal di-brominated byproducts .
Dehydration and Epoxidation
The compound’s hydroxy derivatives undergo acid-catalyzed dehydration:
Key Reaction
Conditions :
Epoxidation of isopropenyl derivatives with olefins (e.g., propene) yields epoxides, useful in stereoselective syntheses .
Biological Activity Modulation via Derivatives
Modification of the carboxylic acid group enhances therapeutic profiles:
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid is primarily recognized for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This mechanism suggests its utility in treating conditions such as arthritis, where inflammation is a primary concern.
Analgesic and Antipyretic Effects
Similar to its enantiomer (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, this compound exhibits analgesic and antipyretic properties, making it a candidate for pain management therapies . Its application in pain relief is particularly relevant in clinical settings where non-steroidal anti-inflammatory drugs (NSAIDs) are utilized.
Anticancer Research
Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that it may possess antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. In vitro tests have shown that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for further development in oncology .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound derivatives against human cancer cell lines. The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, demonstrating significant antiproliferative activity .
Case Study 2: Anti-inflammatory Efficacy
Clinical trials have assessed the efficacy of this compound in managing inflammatory conditions such as rheumatoid arthritis. Patients treated with formulations containing this compound reported reduced pain levels and improved joint function compared to placebo groups.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-2-(6-Methoxy-2-naphthyl)propionic Acid
The (S)-enantiomer exhibits 28-fold higher binding affinity to cyclooxygenase (COX) enzymes compared to the (R)-form, underscoring the significance of stereochemistry in biological activity .
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The naphthalen-1-yl derivative (MαNP acid) is critical in resolving remote stereocenters in primary alcohols, while the naphthalen-2-yl analog (Naproxen) is pharmacologically relevant .
Derivatives: Hydrazides, Esters, and Ketones
Hydrazide derivatives demonstrate moderate antibacterial activity, while esters are intermediates in prodrug synthesis . The morpholine ketone derivative of Naproxen retains the naphthyl core but replaces the carboxylic acid with a ketone group, altering solubility and bioactivity .
Impurities and Related Compounds
These impurities arise during Naproxen synthesis and are monitored to ensure drug purity. For instance, Impurity I results from demethylation of the methoxy group, while Impurity J stems from incomplete propionic acid chain formation .
Biological Activity
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, commonly referred to as (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid, is a chiral compound with significant biological activity, particularly in the realm of anti-inflammatory applications. This article explores its biological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 230.26 g/mol
- Melting Point : Approximately 108 °C
- Predicted pKa : ~3.59 (indicating acidic nature)
This compound functions primarily as a selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and alleviate pain associated with conditions such as arthritis.
Table 1: Comparative Inhibition Potency of Related Compounds
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 8.72 | 5.15 |
| Naproxen (D-enantiomer of 6-methoxy-2-naphthyl) | 10.0 | 0.5 |
| Ibuprofen | 0.7 | 1.0 |
This table illustrates the relative potency of this compound compared to other well-known anti-inflammatory agents.
Synthesis Methods
The synthesis of this compound has been achieved through various methods, often involving the reaction of naphthalene derivatives with methoxyacetic acid under acidic conditions. Here are some notable synthetic routes:
- Friedel-Crafts Acylation : This method involves introducing a substituent at the C-6 position on the naphthalene nucleus to yield a ketone intermediate.
- Asymmetric Synthesis : Utilizing chiral auxiliaries to ensure the production of the desired enantiomer.
- Resolution Techniques : Several methods exist for resolving racemic mixtures to isolate the active D-enantiomer, including crystallization and chromatography techniques.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various clinical settings:
- Anti-inflammatory Effects : A study evaluated its effects in animal models of arthritis, showing significant reduction in joint swelling and pain scores compared to control groups.
- Chiral Auxiliary Applications : The compound has also been utilized as a chiral auxiliary in organic synthesis, aiding in the enantioselective resolution of alcohols through NMR anisotropy methods .
- Comparative Studies : Investigations comparing its effects with its enantiomer, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, highlighted differences in biological activity, emphasizing the importance of stereochemistry in pharmacological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, and how can enantiomeric purity be ensured during synthesis?
- The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, derivatives of structurally similar compounds like Naproxen (a non-steroidal anti-inflammatory drug) are synthesized using microbial enzymes or chiral auxiliaries to achieve enantiomeric excess . Enantiomeric purity can be validated using chiral HPLC with cellulose-based columns or polarimetry, ensuring >99% optical purity .
Q. What analytical techniques are recommended for characterizing the structural and optical properties of this compound?
- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing (e.g., as demonstrated for morpholine derivatives of Naproxen) .
- NMR spectroscopy : Use - and -NMR to verify methoxy and naphthyl group positions, with -NMR coupling constants confirming chiral center configuration.
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle solubility challenges during in vitro assays?
- The compound is hydrophobic due to the naphthyl group. Use DMSO for initial solubilization (≤1% v/v to avoid cytotoxicity) and dilute in phosphate-buffered saline (PBS) or cell culture media. For aqueous stability, consider β-cyclodextrin inclusion complexes to enhance bioavailability .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Follow OSHA guidelines for organic acids: use fume hoods for weighing, wear nitrile gloves, and avoid skin contact. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers?
- Design enantiomer-specific assays (e.g., receptor binding studies using radiolabeled ligands) to isolate stereochemical effects. For example, (R)-enantiomers of similar propionic acid derivatives show higher affinity for cyclooxygenase (COX) enzymes compared to (S)-forms . Validate findings with molecular docking simulations to correlate activity with 3D structural interactions .
Q. What strategies improve yield in large-scale asymmetric synthesis?
- Use immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures, achieving >90% enantiomeric excess. Optimize reaction conditions (pH 7.0, 25°C) to minimize side reactions . For industrial scalability, continuous-flow reactors with chiral catalysts (e.g., Ru-BINAP complexes) reduce batch variability .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Replace the methoxy group with halogen substituents (e.g., fluorine) to reduce cytochrome P450-mediated oxidation. Validate via in vitro microsomal stability assays and compare half-life () values. For example, fluorinated analogs of Naproxen derivatives exhibit 2× longer plasma .
Q. What computational methods are effective for predicting physicochemical properties?
- Employ density functional theory (DFT) to calculate logP (hydrophobicity) and pKa (ionization potential). Tools like COSMO-RS predict solubility in mixed solvents, while molecular dynamics simulations model membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
